4-(4-Chlorophenoxy)butanoic acid

Vue d'ensemble

Description

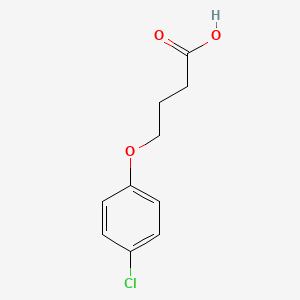

4-(4-Chlorophenoxy)butanoic acid is an organic compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 g/mol It is a derivative of butanoic acid, where the butanoic acid moiety is substituted with a 4-chlorophenoxy group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenoxy)butanoic acid typically involves the reaction of 4-chlorophenol with butyrolactone in the presence of a base, such as sodium hydroxide. The reaction proceeds through the nucleophilic substitution of the hydroxyl group of 4-chlorophenol with the lactone ring of butyrolactone, followed by hydrolysis to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like crystallization and recrystallization are used to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Chlorophenoxy)butanoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Activité Biologique

4-(4-Chlorophenoxy)butanoic acid, often abbreviated as 4-CPB, is a compound of interest due to its potential applications in agriculture as a herbicide and its implications for human health and environmental safety. This article explores the biological activity of 4-CPB, focusing on its mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C11H13ClO3

- CAS Number : 118974024

The compound features a chlorophenoxy group attached to a butanoic acid moiety, which contributes to its herbicidal properties.

The biological activity of 4-CPB primarily revolves around its herbicidal effects. It acts by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. This mechanism is similar to that of other chlorophenoxy herbicides, such as 2,4-D.

Toxicological Profile

The toxicity profile of 4-CPB has been evaluated in various studies. Key findings include:

- Acute Toxicity : Studies indicate that 4-CPB exhibits moderate acute toxicity. The median lethal dose (LD50) varies based on the route of exposure, with oral exposure showing higher toxicity compared to dermal exposure.

- Chronic Effects : Long-term exposure studies have raised concerns regarding potential carcinogenic effects. Evidence suggests increased liver tumors in animal models exposed to high doses, although results are inconsistent across different studies .

Table: Summary of Toxicological Studies on this compound

Case Studies

Several case studies have highlighted both the agricultural applications and health implications of 4-CPB:

- Agricultural Use : In a study examining the efficacy of 4-CPB as a herbicide, it was found to effectively control broadleaf weeds in cereal crops. The application rates and timing were crucial for maximizing effectiveness while minimizing non-target effects.

- Health Implications : A cohort study among agricultural workers exposed to chlorophenoxy herbicides, including 4-CPB, indicated an elevated risk for certain cancers, particularly non-Hodgkin lymphoma. This finding underscores the need for careful monitoring and regulation of herbicide use in agricultural settings .

Environmental Impact

The environmental fate of 4-CPB has been assessed concerning its persistence and bioaccumulation potential. It is moderately persistent in soil and water environments, raising concerns about runoff and contamination of water sources.

Propriétés

IUPAC Name |

4-(4-chlorophenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYAHZSHQIPQLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188980 | |

| Record name | 4-(4-Chlorophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3547-07-7 | |

| Record name | 4-CPB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003547077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CPB | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Chlorophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 4-(4-chlorophenoxy)butanoic acid?

A1: The paper provides the following information about this compound:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.